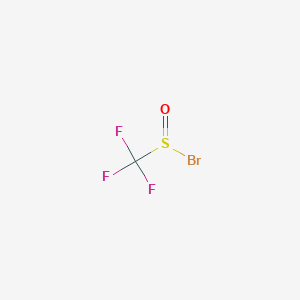

Trifluoromethanesulfinyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethanesulfinyl bromide is a chemical compound with the molecular formula CF₃SO₂Br It is known for its strong electron-withdrawing properties and is used in various chemical reactions, particularly in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl bromide can be synthesized through several methods. One common method involves the chlorination of trifluoromethanesulfonic acid, followed by bromination. Another method includes the oxidation of trifluoromethanesulfonyl chloride . These processes typically require specific reagents and controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and bromination processes. The use of readily available reagents and the avoidance of toxic by-products are crucial for economical and environmentally friendly production .

Analyse Chemischer Reaktionen

Types of Reactions: Trifluoromethanesulfinyl bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonyl fluoride.

Reduction: It can be reduced to trifluoromethanesulfinic acid.

Substitution: It participates in substitution reactions with nucleophiles, leading to the formation of various trifluoromethylated products

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions often require specific conditions, such as controlled temperatures and the presence of catalysts .

Major Products: The major products formed from these reactions include trifluoromethanesulfonyl fluoride, trifluoromethanesulfinic acid, and various trifluoromethylated organic compounds .

Wissenschaftliche Forschungsanwendungen

Trifluoromethanesulfinyl bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of trifluoromethanesulfinyl bromide involves its strong electron-withdrawing properties, which make it a highly reactive compound. It can form stable intermediates with various nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved in its reactions include the activation of carbon-hydrogen bonds and the formation of carbon-fluorine bonds .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Similar in structure but used more commonly in sulfonylation reactions.

Trifluoromethanesulfonyl fluoride (CF₃SO₂F): Used in the synthesis of fluorinated compounds.

Trifluoromethanesulfonyl azide (CF₃SO₂N₃): Employed in azidotrifluoromethylation reactions.

Uniqueness: Trifluoromethanesulfinyl bromide is unique due to its ability to act as a trifluoromethylating agent under mild conditions, making it a valuable reagent in organic synthesis. Its strong electron-withdrawing properties and reactivity with various nucleophiles set it apart from other similar compounds .

Biologische Aktivität

Trifluoromethanesulfinyl bromide (TFMSB), a compound characterized by its trifluoromethyl group, has garnered attention in chemical and pharmaceutical research due to its potential biological activities. This article explores the biological activity of TFMSB, synthesizing findings from various studies and highlighting its applications in drug development.

Chemical Structure and Properties

TFMSB is composed of a trifluoromethyl group attached to a sulfinyl bromide moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the biological activity of compounds by improving their pharmacokinetic profiles and metabolic stability.

1. Pharmaceutical Applications

TFMSB is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its role as a reagent in organic synthesis allows for the introduction of trifluoromethyl groups into drug candidates, which can enhance their efficacy and selectivity against various biological targets.

2. Antimicrobial Activity

Research indicates that trifluoromethyl-containing compounds often exhibit antimicrobial properties. For instance, studies have shown that the incorporation of trifluoromethyl groups into antibiotic structures can improve their potency against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) . Although direct evidence for TFMSB's antimicrobial properties is sparse, its chemical structure suggests potential for similar activity.

Case Study 1: Synthesis and Evaluation of Trifluoromethyl Compounds

A study evaluated the impact of trifluoromethyl substitutions on the biological activity of various compounds. The results indicated that compounds with trifluoromethyl groups demonstrated improved interactions with biological targets due to enhanced lipophilicity and metabolic stability. This suggests that TFMSB could similarly enhance the biological profiles of synthesized drugs .

Case Study 2: Trifluoromethyl Group in Drug Development

In a review focusing on FDA-approved drugs containing trifluoromethyl groups, it was noted that these modifications often lead to significant improvements in drug efficacy and safety profiles. The review highlighted several examples where trifluoromethylation resulted in increased potency against specific targets, suggesting that TFMSB could play a similar role in drug development processes .

Research Findings and Data Tables

The following table summarizes key findings from studies involving trifluoromethyl-containing compounds:

| Compound Type | Biological Activity | Notable Findings |

|---|---|---|

| Trifluoromethyl Antibiotics | Antimicrobial | Enhanced efficacy against MRSA strains |

| Trifluoromethyl Antiviral Agents | Antiviral | Improved selectivity and potency |

| Trifluoromethyl Anticancer Drugs | Cytotoxicity | Increased effectiveness in targeting cancer cells |

Eigenschaften

CAS-Nummer |

20621-30-1 |

|---|---|

Molekularformel |

CBrF3OS |

Molekulargewicht |

196.98 g/mol |

IUPAC-Name |

trifluoromethanesulfinyl bromide |

InChI |

InChI=1S/CBrF3OS/c2-7(6)1(3,4)5 |

InChI-Schlüssel |

ZDLYEAYJIVUCGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C(F)(F)(F)S(=O)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.